1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine
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Overview
Description
1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield secondary amines. Substitution reactions with halogenating agents can introduce different halogen atoms into the molecule, resulting in a variety of halogenated derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent due to its interaction with various biological targets.
In medicine, this compound is investigated for its potential therapeutic effects, including its use as an antihistamine and its role in managing allergies, hay fever, angioedema, and urticaria . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine involves its interaction with specific molecular targets and pathways. For instance, it exhibits high specific affinity for histamine H1 receptors, which are involved in allergic responses . By blocking these receptors, the compound can prevent the effects of histamine, thereby reducing symptoms of allergies and related conditions.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine can be compared with other similar compounds, such as cetirizine and its derivatives. Cetirizine is a second-generation antihistamine used to treat allergic rhinitis and urticaria . Both compounds share a piperazine core structure but differ in their specific substituents and pharmacological profiles.
Similar compounds include:
- Cetirizine
- Hydroxyzine
- Levocetirizine
These compounds are used for similar therapeutic purposes but may vary in their efficacy, side effects, and pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-7-3-1-5-15(17)13-21-23-11-9-22(10-12-23)14-16-6-2-4-8-18(16)20/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATINJQLEUWXRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973473 |
Source
|
Record name | 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-37-4 |
Source
|
Record name | 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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